N-Acetyltryptophan methylamide
Overview
Description
“N-Acetyltryptophan methylamide” is a compound with the molecular formula C14H17N3O2 . It is also known by other names such as Ac-Trp-NHMe, (2S)-2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide, and N-Ac-Trp-NHMe . The molecular weight of this compound is approximately 259.30 g/mol .
Synthesis Analysis
A detailed analysis of the potential energy surface of N-acetyl-l-tryptophan-N-methylamide, both in the gas phase and in solution, has been reported . The minima are identified using the density-functional-theory (DFT) with the 6-31g(d) basis set . Another study reported a facile synthesis method of primary and secondary amides through a direct amidation of esters with sodium amidoboranes .
Molecular Structure Analysis
The molecular structure of “N-Acetyltryptophan methylamide” has been analyzed using various techniques. The compound has been found to have two amide-I transitions, which have been assigned unambiguously using 13C isotopic substitution of the carbonyl group . The compound has a topological polar surface area of 74 Ų .
Chemical Reactions Analysis
The chemical reactions involving “N-Acetyltryptophan methylamide” have been studied using various methods. For instance, a detailed analysis of the potential energy surface of N-acetyl-l-tryptophan-N-methylamide, both in the gas phase and in solution, has been reported .
Physical And Chemical Properties Analysis
“N-Acetyltryptophan methylamide” has several physical and chemical properties. It has a molecular weight of 259.30 g/mol, an XLogP3 of 0.8, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 2, and a rotatable bond count of 4 .
Scientific Research Applications
Conformational Analysis : N-Acetyl-L-Tryptophan-N-methylamide's full conformational space was explored using ab initio MO computations, revealing 36 conformers and analyzing their relative stabilities in terms of sidechain–backbone interactions (Ceci et al., 2003).
Molecular Dynamics and Partition Coefficients : A study on indole derivatives (including N-Acetyltryptamine) compared experimental water/chloroform partition coefficients with those calculated using molecular dynamics simulations. This research highlighted the importance of treating long-range electrostatic interactions (Daura et al., 1996).
Inhibition of Angiogenesis : N-[2R-2-(hydroxamidocarbonymethyl)-4-methylpentanoyl)]-L- tryptophan methylamide, a matrix metalloprotease inhibitor, was found to reduce vessel number and area in a study exploring its role in angiogenesis, thus suggesting potential as an angiostatic agent (Galardy et al., 1994).
Electron Density and Electrostatic Properties : High-resolution X-ray diffraction was used to obtain experimental values of electron density and electrostatic potential for N-Acetyl-L-tryptophan methylamide. The results were compared with theoretical ab initio self-consistent-field calculations (Lecomte et al., 1992).
Circular Dichroism Studies : Circular dichroism (CD) was used to study N-Acetyl-L-tryptophan methylamide as a model molecule for aromatic amino acid residues in proteins. The study observed temperature dependence and solvent polarity effects on the amide π*←n transition (Matsuura et al., 1982).
Solvation Dynamics by Terahertz Spectroscopy : Terahertz absorption spectroscopy was employed to study the solvation of model peptides like N-Acetyl-tryptophan-amide (NATA) in aqueous solution. This research provided insights into peptide-water network motions and hydration levels required for biological functionality (Born et al., 2009).
Characterization in Human Serum Albumin Solutions : N-Acetyltryptophan has been used as a stabilizer in protein solutions like human serum albumin. A study characterized its degradation products in concentrated albumin solutions and developed an automated high-performance liquid chromatography-mass spectrometry method for their quantitation (Fang et al., 2011).
Selective Ion Monitoring in Serum : A method for determining deuterated and non-deuterated N-Acetyltryptophan in human serum using gas chromatography-mass fragmentography was developed, enabling in vivo measurement of tryptophan pyrrolase activity (Wegmann et al., 1978).
Future Directions
properties
IUPAC Name |
(2S)-2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(18)17-13(14(19)15-2)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8,13,16H,7H2,1-2H3,(H,15,19)(H,17,18)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEAHHGMZZKXFD-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213050 | |
Record name | N-Acetyltryptophan methylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80213050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyltryptophan methylamide | |
CAS RN |
6367-17-5 | |
Record name | (αS)-α-(Acetylamino)-N-methyl-1H-indole-3-propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6367-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyltryptophan methylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyltryptophan methylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80213050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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